molecular formula C17H33NS B1295362 Hexadecyl isothiocyanate CAS No. 4426-87-3

Hexadecyl isothiocyanate

Cat. No. B1295362
CAS RN: 4426-87-3
M. Wt: 283.5 g/mol
InChI Key: KLULJVSOVKADRQ-UHFFFAOYSA-N
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Description

Hexadecyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their diverse applications in organic synthesis and materials science. Although the provided papers do not directly discuss hexadecyl isothiocyanate, they do provide insights into the chemistry of isothiocyanates and related compounds, which can be extrapolated to understand hexadecyl isothiocyanate.

Synthesis Analysis

The synthesis of isothiocyanate compounds can be achieved through various methods. For example, the preparation of hexarhenium(III) complexes with terminal isothiocyanate ligands was accomplished by reacting a precursor complex with molten potassium thiocyanate or by mechanochemical activation with potassium thiocyanate . Similarly, the synthesis of isothiocyanate-derived ruthenium-alkylidene complexes involved the reaction of parent complexes with silver thiocyanate . These methods highlight the versatility of isothiocyanate synthesis, which could be applied to the synthesis of hexadecyl isothiocyanate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isothiocyanate complexes can be elucidated using X-ray crystallography, as demonstrated in the studies of hexarhenium(III) complexes and ruthenium-alkylidene complexes . These complexes exhibit coordination of the isothiocyanate ligands to the metal center via the nitrogen atom. The Re-N distances were found to be in the range of 2.07-2.13 Å . For hexadecyl isothiocyanate, one would expect a similar bonding nature of the isothiocyanate group, with the long hexadecyl chain influencing the compound's physical properties.

Chemical Reactions Analysis

Isothiocyanates are reactive species that can participate in various chemical reactions. The papers describe the use of isothiocyanates in the synthesis of heterocyclic compounds and in metathesis reactions . For instance, isothiocyanate-derived ruthenium-alkylidene complexes were found to be excellent catalysts for ring-opening metathesis polymerization and cross-metathesis reactions . Hexadecyl isothiocyanate could potentially undergo similar reactions, leading to the formation of polymers or other valuable organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate complexes are influenced by their molecular structure. The hexarhenium(III) complexes with isothiocyanate ligands exhibited strong red luminescence and had positive redox potentials, which are indicative of their redox and emission characteristics . Although the papers do not provide specific data on the physical properties of hexadecyl isothiocyanate, one can infer that the compound would exhibit properties typical of long-chain alkyl isothiocyanates, such as hydrophobicity and a relatively high boiling point.

Scientific Research Applications

1. Organic Synthesis and Agrochemistry

Hexadecyl isothiocyanate, like other isocyanates and isothiocyanates, has been utilized as a reactive intermediate in the synthesis of various agrochemicals. These compounds are crucial in creating carboxylic functions such as carbamates, ureas, and semicarbazones, and for constructing heterocycles like tetrazolones, thiazoles, and uracils, which are integral in the development of agrochemical products (Lamberth, 2021).

2. Anticarcinogenic Activities

Studies have shown that organic isothiocyanates, including hexadecyl isothiocyanate, exhibit anticarcinogenic activities. These compounds have been found to block tumor production in rodents induced by various carcinogens. Their anticarcinogenic effects are attributed to the suppression of carcinogen activation and induction of Phase 2 enzymes that detoxify electrophilic metabolites, thus preventing DNA damage (Zhang & Talalay, 1994).

Safety And Hazards

Hexadecyl isothiocyanate can be harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While isothiocyanates have been studied for their antimicrobial activity against human pathogens, more research is needed to standardize methods and compare the antimicrobial activity of different isothiocyanates . Furthermore, the potential use of isothiocyanates to replace or support common antibiotics is an area of ongoing research .

properties

IUPAC Name

1-isothiocyanatohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULJVSOVKADRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196091
Record name Hexadecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecyl isothiocyanate

CAS RN

4426-87-3
Record name Hexadecane, 1-isothiocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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